molecular formula C10H9NO2 B1590381 2-Methyl-1H-indole-4-carboxylic acid CAS No. 34058-50-9

2-Methyl-1H-indole-4-carboxylic acid

Cat. No. B1590381
CAS RN: 34058-50-9
M. Wt: 175.18 g/mol
InChI Key: NUBJHNKCWFUFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 2-Methyl-1H-indole-4-carboxylic acid, have been found to be biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties, making them a significant focus in cancer research .

Antimicrobial Activity

Indole derivatives have also been used in the treatment of various microbial infections . Their unique structure allows them to interact with different types of microbes, providing a broad spectrum of antimicrobial activity .

Treatment of Disorders

Indole derivatives have attracted increasing attention in recent years for their potential in treating different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Antiviral Activity

Some indole derivatives have shown inhibitory activity against certain viruses. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Histamine H3 Antagonists

2-Methyl-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of substituted indole derivatives, which act as histamine H3 antagonists . These antagonists can be used in the treatment of various conditions like allergies and gastric acid disorders .

Inhibitors of Human Reticulocyte 15-lipoxygenase-1

This compound can also be used in the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme plays a role in the metabolism of fatty acids and has been implicated in various diseases, including inflammation, cancer, and atherosclerosis .

Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway

2-Methyl-1H-indole-4-carboxylic acid can be used in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in embryonic development and its dysregulation can lead to various diseases, including cancer .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in many medicinal and pharmacological applications .

Safety and Hazards

It is considered hazardous, causing skin and eye irritation. Proper precautions should be taken when handling .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The specific mode of action of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-1H-indole-4-carboxylic acid Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Methyl-1H-indole-4-carboxylic acid Indole and its derivatives are known to circulate in the plasma, interacting with the host and exerting a variety of local and heterotopic biological effects .

Result of Action

The specific molecular and cellular effects of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives are known to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-1H-indole-4-carboxylic acid The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The disorder of intestinal-liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .

properties

IUPAC Name

2-methyl-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBJHNKCWFUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484002
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-4-carboxylic acid

CAS RN

34058-50-9
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole-4-carboxylic acid methyl ester (4.3 g; prepared in Reference Example 9) in methanol-dioxane (10 ml+10 ml) was added 5N aqueous solution of sodium hydroxide (10 ml), and the mixture was stirred at 60° C. overnight. To the reaction solution was added 2N hydrochloric acid, and then extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and a saturated aqueous solution of sodium chloride, successively, dried and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (chloroform-methanol) to give the title compound (1.6 g) having the following physical data.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanol-dioxane
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-indole-4-carboxylic acid
Reactant of Route 2
2-Methyl-1H-indole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-1H-indole-4-carboxylic acid
Reactant of Route 4
2-Methyl-1H-indole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-1H-indole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-1H-indole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.